molecular formula C4H7NaO3 B8022407 Sodium methacrylate hemihydrate

Sodium methacrylate hemihydrate

Cat. No.: B8022407
M. Wt: 126.09 g/mol
InChI Key: IZPRZIOFBKZMFQ-UHFFFAOYSA-M
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Description

Sodium methacrylate hemihydrate, also known as sodium methacrylate hydrate, is a sodium salt of methacrylic acid. This compound is commonly used in the production of polymers and copolymers, which have a wide range of applications in various industries. The presence of the sodium ion makes it water-soluble, which is beneficial for many of its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium methacrylate hemihydrate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:

CH2=C(CH3)COOH+NaOHCH2=C(CH3)COONa+H2O\text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)COONa} + \text{H}_2\text{O} CH2​=C(CH3​)COOH+NaOH→CH2​=C(CH3​)COONa+H2​O

Industrial Production Methods

In industrial settings, the production of sodium;2-methylprop-2-enoate;hydrate involves large-scale neutralization processes. The methacrylic acid is typically produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin. The neutralization process is then carried out in large reactors, followed by crystallization and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium methacrylate hemihydrate undergoes various chemical reactions, including:

    Polymerization: The compound can undergo free-radical polymerization to form poly(methacrylate) polymers.

    Substitution Reactions: The sodium ion can be replaced by other cations in exchange reactions.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and sodium hydroxide.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under heat or UV light to initiate the polymerization process.

    Substitution Reactions: Various metal salts can be used to replace the sodium ion.

    Hydrolysis: The reaction typically occurs in aqueous solutions at room temperature.

Major Products Formed

    Polymerization: Poly(methacrylate) polymers.

    Substitution Reactions: Metal methacrylates.

    Hydrolysis: Methacrylic acid and sodium hydroxide.

Scientific Research Applications

Polymer Chemistry

Polymerization Agent
Sodium methacrylate is widely used as a polymerization agent in the synthesis of various polymers. It acts as a monomer in the production of methacrylate-based polymers, which are utilized in coatings, adhesives, and sealants. The unique properties of SMH allow it to enhance the mechanical strength and thermal stability of the resulting polymers .

Crosslinking Agent
SMH can also serve as a crosslinking agent in the formulation of hydrogels and other polymeric materials. Its ability to form stable bonds with other polymer chains is critical in developing materials for medical applications, such as drug delivery systems and tissue engineering scaffolds .

Application TypeDescription
PolymerizationUsed as a monomer to create methacrylate-based polymers for coatings and adhesives.
CrosslinkingServes as a crosslinking agent in hydrogels for biomedical applications.

Biomedical Applications

Tissue Engineering
In biomedical research, SMH is incorporated into hydrogels that support cell growth and tissue regeneration. For instance, studies have shown that sodium methacrylate-based hydrogels can effectively encapsulate stem cells, promoting bone regeneration in animal models . The hydrophilic nature of SMH allows for improved nutrient diffusion and cell viability.

Drug Delivery Systems
SMH's properties facilitate its use in controlled drug release systems. By modifying the hydrogel's composition with SMH, researchers can tailor the release rates of therapeutic agents, enhancing the efficacy of treatments for chronic diseases .

Biomedical ApplicationDescription
Tissue EngineeringUsed in hydrogels to support cell growth and promote tissue regeneration.
Drug DeliveryFacilitates controlled release of therapeutic agents through modified hydrogels.

Environmental Applications

Soil Stabilization
this compound has been explored for its potential in soil stabilization projects. When mixed with soil, SMH can improve the mechanical properties and load-bearing capacity of the ground, making it suitable for construction purposes. This application is particularly relevant in areas prone to erosion or where soil integrity is compromised .

Water Treatment
In environmental science, SMH has been investigated as an additive in water treatment processes. Its ability to interact with various contaminants allows it to be used in filtration systems designed to remove heavy metals and other pollutants from wastewater .

Environmental ApplicationDescription
Soil StabilizationEnhances soil properties for construction and erosion control.
Water TreatmentUsed to improve filtration systems for contaminant removal.

Case Study 1: Bone Regeneration

A study involving New Zealand white rabbits demonstrated that sodium methacrylate-based hydrogels significantly enhanced bone regeneration compared to control groups. The hydrogel's ability to maintain moisture and facilitate nutrient transport was crucial for effective healing over a 12-week period .

Case Study 2: Soil Stabilization

Research conducted on soil stabilization techniques revealed that incorporating SMH into sandy soils improved compressive strength by up to 30%. This application has implications for infrastructure development in unstable regions .

Mechanism of Action

The primary mechanism of action of sodium;2-methylprop-2-enoate;hydrate involves its ability to undergo polymerization. The vinyl group in the compound allows it to form long polymer chains through free-radical polymerization. This property is exploited in various applications, such as the production of hydrogels and superabsorbent polymers.

Comparison with Similar Compounds

Similar Compounds

    Sodium acrylate: Similar in structure but lacks the methyl group on the vinyl carbon.

    Potassium methacrylate: Similar but contains potassium instead of sodium.

    Sodium methacrylate (anhydrous): Similar but does not contain water of hydration.

Uniqueness

Sodium methacrylate hemihydrate is unique due to its water-solubility and ability to form hydrogels. The presence of the sodium ion and water of hydration enhances its solubility and reactivity, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

sodium;2-methylprop-2-enoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.Na.H2O/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPRZIOFBKZMFQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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